

# Structure-Activity Relationship of Aspulvinone O Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: *Aspulvinone O*

Cat. No.: *B10820821*

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Aspulvinones are a class of natural products, primarily isolated from fungi such as *Aspergillus terreus*, characterized by a tetrone acid ring and two substituted aromatic rings.<sup>[1]</sup> These compounds have garnered significant interest in the scientific community due to their wide array of biological activities, including antibacterial, anti-inflammatory, antioxidant, and antiviral effects.<sup>[1][2][3]</sup> **Aspulvinone O**, in particular, has been identified as a potent inhibitor of glutaminase (GOT1) with potential applications in cancer therapy, and it has also shown promising activity against SARS-CoV-2 enzymes.<sup>[1][4]</sup> This guide provides a comparative analysis of **Aspulvinone O** and its derivatives, focusing on their structure-activity relationships (SAR) with supporting experimental data.

## Quantitative Data on Biological Activities

The biological activities of **Aspulvinone O** and its derivatives have been evaluated against various targets. The following tables summarize the inhibitory concentrations (IC<sub>50</sub>) of these compounds against key enzymes, providing a basis for comparing their potency.

Table 1: Anti-SARS-CoV-2 Activity of Aspulvinone Derivatives

Compound	R1	R2	R3	R4	Target Enzyme	IC50 (μM)
Aspulvinone O	H	H	H	H	Mpro	12.41 ± 2.40[1][5]
PLpro	21.34 ± 0.94[1][5]					
Aspulvinone E	H	Prenyl	H	H	Mpro	39.93 ± 2.42[1][5]
Derivative 49	OMe	H	OMe	H	Mpro	28.25 ± 2.37[1][5]
Derivative 50	OMe	H	H	OMe	PLpro	17.43 ± 2.60[1][5]
Derivative 51	H	H	OMe	H	PLpro	23.05 ± 0.07[1][5]

Table 2: α-Glucosidase Inhibitory Activity of Aspulvinone Derivatives

Compound	IC50 (μM)
Aspulvinone V (1)	2.2
Aspulvinone H (4)	4.6
Acarbose (Positive Control)	213.5
(Data extracted from a study on aspulvinones from Aspergillus terreus ASM-1)[2]	

## Structure-Activity Relationship (SAR) Analysis

The data reveals key structural features that influence the biological activity of **Aspulvinone O** derivatives.

- **Anti-SARS-CoV-2 Activity:** **Aspulvinone O** demonstrates dual inhibitory activity against both SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro).[1][5] The introduction of a prenyl group at the R2 position (Aspulvinone E) reduces the activity against Mpro.[1][5] Methoxy substitutions on the aromatic rings also modulate the activity and selectivity. For instance, derivative 50 with methoxy groups at R1 and R4 shows the most potent inhibition of PLpro.[1][5]
- **$\alpha$ -Glucosidase Inhibitory Activity:** While specific data for **Aspulvinone O** was not provided in the context of this activity, related derivatives like Aspulvinone V and H show potent inhibition of  $\alpha$ -glucosidase, significantly stronger than the positive control, acarbose.[2] This suggests that the aspulvinone scaffold is a promising starting point for developing  $\alpha$ -glucosidase inhibitors.[2]

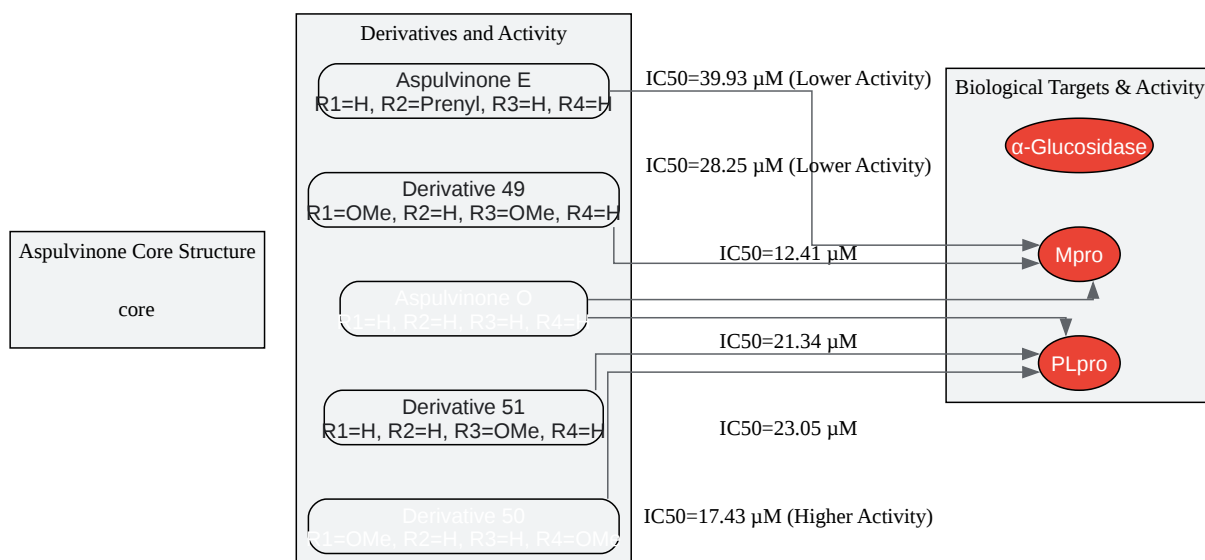
## Experimental Protocols

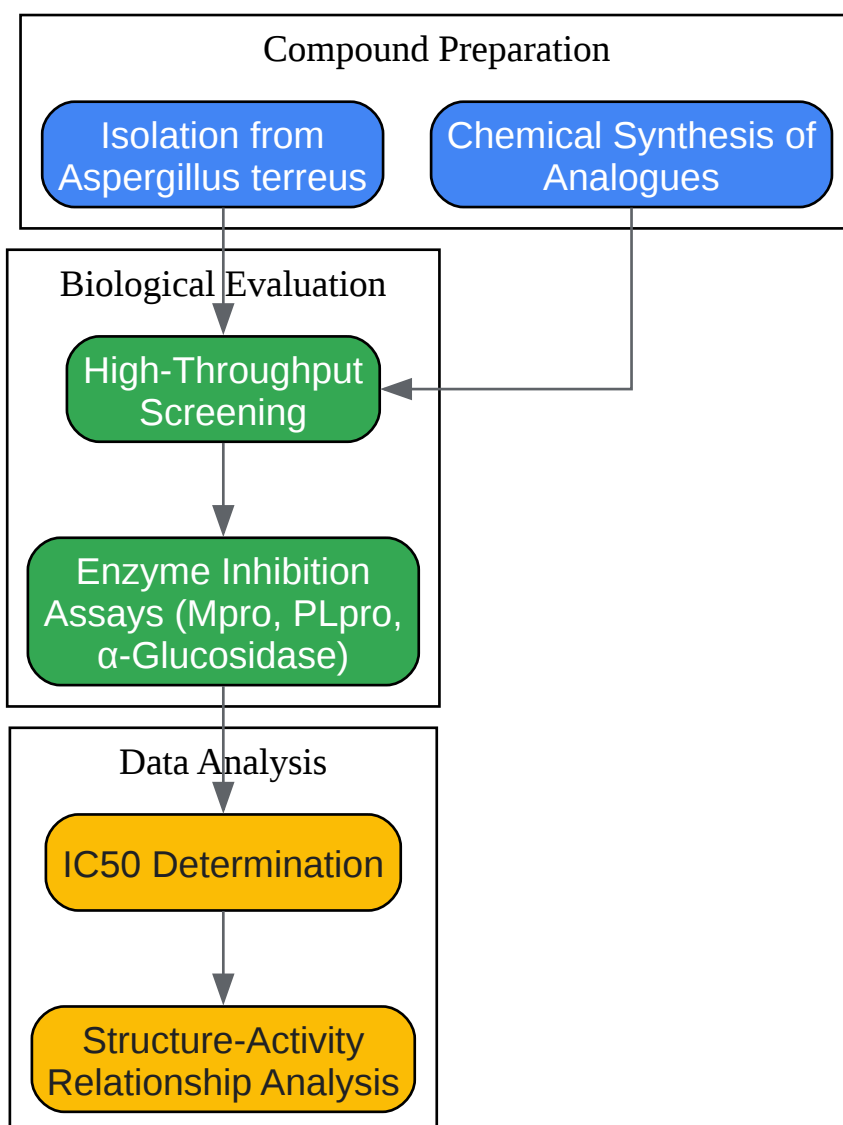
**High-Throughput Screening for SARS-CoV-2 Mpro and PLpro Inhibition**[1][5] The inhibitory activities of the aspulvinone derivatives were assessed using high-throughput screening assays. The enzymes (Mpro or PLpro) were incubated with the test compounds at various concentrations. The enzymatic reaction was initiated by adding a fluorogenic substrate. The fluorescence intensity was measured over time to determine the reaction rate. The IC<sub>50</sub> value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated from the dose-response curves.

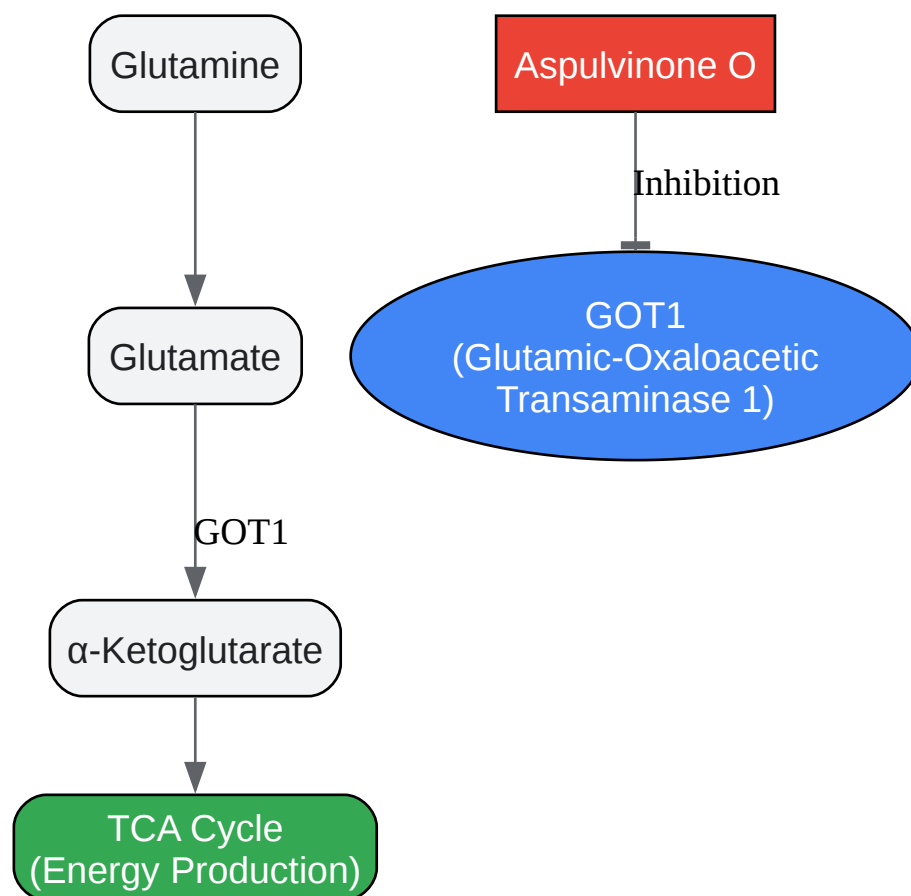
**$\alpha$ -Glucosidase Inhibitory Assay**[2] The  $\alpha$ -glucosidase inhibitory activity was determined by pre-incubating the enzyme with the aspulvinone derivatives for a specific duration. The reaction was then started by adding the substrate, p-nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG). The amount of p-nitrophenol released was measured spectrophotometrically at 405 nm. Acarbose was used as a positive control. The IC<sub>50</sub> values were calculated by plotting the percentage of inhibition against the inhibitor concentration.

## Visualizations

Below are diagrams illustrating the structure-activity relationships, the experimental workflow for evaluating the compounds, and the signaling pathway affected by **Aspulvinone O**.







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